molecular formula C9H5NS B6251606 5-ethynyl-1,3-benzothiazole CAS No. 1158749-23-5

5-ethynyl-1,3-benzothiazole

Cat. No. B6251606
CAS RN: 1158749-23-5
M. Wt: 159.2
InChI Key:
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Description

5-Ethynyl-1,3-benzothiazole is a heterocyclic compound with the molecular formula C9H5NS and a molecular weight of 159.21 . It is a derivative of benzothiazole, which is an aromatic heterocyclic compound with a wide range of biological activities and medicinal applications .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including this compound, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . A three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic system consisting of a benzene ring fused to a thiazole ring. The InChI code for this compound is 1S/C9H5NS/c1-2-7-3-4-9-8(5-7)10-6-11-9/h1,3-6H .


Chemical Reactions Analysis

Benzothiazole derivatives, including this compound, have been found to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Safety and Hazards

The safety information for 5-ethynyl-1,3-benzothiazole indicates that it is potentially harmful if swallowed or in contact with skin, and toxic if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

Benzothiazole derivatives, including 5-ethynyl-1,3-benzothiazole, continue to be of great interest in medicinal chemistry due to their wide range of biological activities. Future research may focus on the development of novel antibiotics to control resistance problems, as well as the design of new drug-like molecules based on the benzothiazole moiety . The synthesis, structure-activity relationship (SAR), and mechanism of action studies of benzothiazole derivatives as antibacterial agents have been analyzed by various research groups in recent years .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-ethynyl-1,3-benzothiazole involves the reaction of 2-aminobenzenethiol with propargyl bromide in the presence of a base.", "Starting Materials": [ "2-aminobenzenethiol", "propargyl bromide", "base (e.g. potassium carbonate)" ], "Reaction": [ "Dissolve 2-aminobenzenethiol in a suitable solvent (e.g. DMF, DMSO)", "Add propargyl bromide and base to the reaction mixture", "Stir the reaction mixture at room temperature for several hours", "Quench the reaction with water", "Extract the product with a suitable organic solvent (e.g. ethyl acetate)", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution under reduced pressure to obtain the crude product", "Purify the product by column chromatography or recrystallization" ] }

CAS RN

1158749-23-5

Molecular Formula

C9H5NS

Molecular Weight

159.2

Purity

95

Origin of Product

United States

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